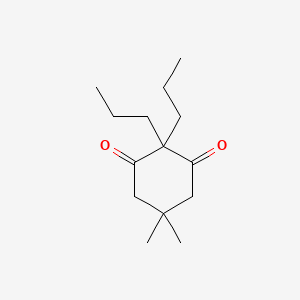
5,5-Dimethyl-2,2-dipropyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C14H24O2. It is a derivative of 1,3-cyclohexanedione and is classified as a cyclic diketone. This compound is known for its unique structure, which includes two propyl groups and two methyl groups attached to a cyclohexane ring. It is a white solid that is soluble in organic solvents such as ethanol and methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione typically involves a Michael addition followed by an intramolecular Claisen condensation. The process begins with the reaction of diethyl malonate and mesityl oxide (4-methylpent-3-en-2-one) in the presence of sodium methoxide. This is followed by hydrolysis and decarboxylation to yield the desired diketone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and undergo tautomerization, which affects its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes and proteins, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone): A similar cyclic diketone with two methyl groups instead of propyl groups.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with two methyl groups in different positions.
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A chlorinated derivative of dimedone .
Uniqueness
2,2-Dipropyl-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of both propyl and methyl groups, which influence its chemical properties and reactivity. This structural variation allows for different applications and interactions compared to its similar compounds.
Propiedades
Número CAS |
24551-96-0 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,2-dipropylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(8-6-2)11(15)9-13(3,4)10-12(14)16/h5-10H2,1-4H3 |
Clave InChI |
DFHLDDAIXQRSNN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(=O)CC(CC1=O)(C)C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


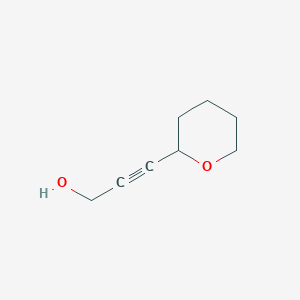
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)

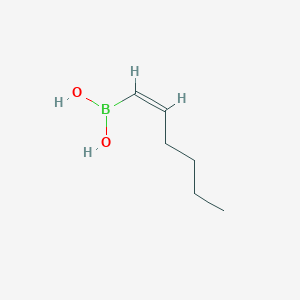
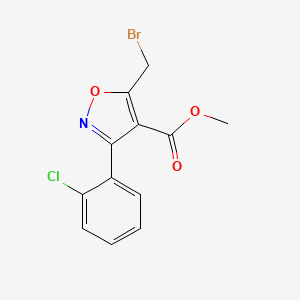
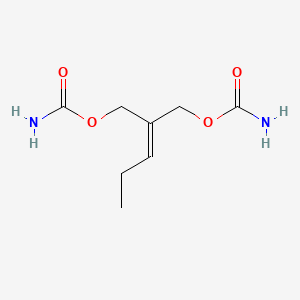

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)

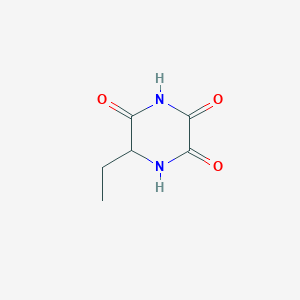
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
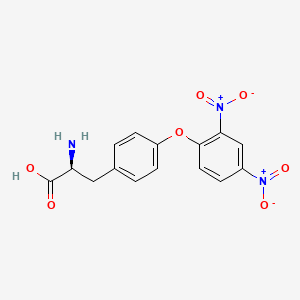
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)

